5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with 3-ethoxypiperidine under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: It can undergo hydrolysis in the presence of acids or bases to form corresponding carboxylic acids or amides.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 5-Chloro-6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile
- 5-Chloro-6-(3-propoxypiperidin-1-yl)pyridine-3-carbonitrile
- 5-Chloro-6-(3-butoxypiperidin-1-yl)pyridine-3-carbonitrile
These compounds share a similar core structure but differ in the substituents attached to the piperidine ring. The uniqueness of this compound lies in its specific ethoxy group, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-2-18-11-4-3-5-17(9-11)13-12(14)6-10(7-15)8-16-13/h6,8,11H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXZWKBHTZFBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C2=C(C=C(C=N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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